

VU0152099: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **VU0152099**, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (mAChR).

Chemical Structure and Properties

VU0152099, with the IUPAC name 3-Amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, is a small molecule that acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor.[1] It does not possess agonist activity on its own but potentiates the receptor's response to the endogenous agonist, acetylcholine.[1][2]

Table 1: Chemical and Physical Properties of VU0152099



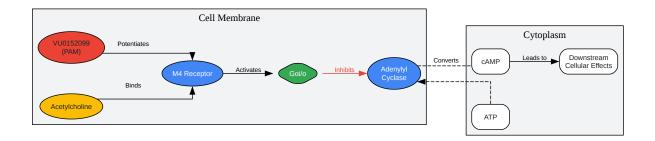
Property	Value	Reference
IUPAC Name	3-Amino-N-(1,3-benzodioxol-5-ylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide	[1]
Molecular Formula	C18H17N3O3S	[2]
Molecular Weight	355.41 g/mol	_
CAS Number	612514-42-8	_
SMILES	CC1=CC(=C(S2)C(C(=O)NCC 3=CC4=C(C=C3)OCO4)=C2N) N=C1C	
Appearance	Solid	-
Solubility	Soluble in DMSO (75 mg/mL)	
Storage	Store at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent)	

Mechanism of Action and Signaling Pathways

VU0152099 functions as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. M4 receptors are G-protein coupled receptors (GPCRs) primarily linked to the Gαi/o subunit. Upon activation by acetylcholine, the M4 receptor, potentiated by **VU0152099**, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

The therapeutic potential of **VU0152099** in disorders like schizophrenia and addiction is thought to stem from its ability to modulate dopaminergic and glutamatergic neurotransmission in the striatum. By potentiating M4 receptor activity on striatal neurons, **VU0152099** can indirectly regulate dopamine release, offering a potential mechanism for antipsychotic and antiaddictive effects.





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VU0152099 potentiates M4 receptor signaling, leading to inhibition of adenylyl cyclase.

In Vitro and In Vivo Activity

The biological activity of **VU0152099** has been characterized in a variety of in vitro and in vivo assays.

Table 2: Pharmacological Data for VU0152099

Assay	Species/Syste m	Parameter	Value	Reference
Calcium Mobilization	Rat M4 Receptor	EC50	0.4 μΜ	
Amphetamine- Induced Hyperlocomotion	Rat	Reversal Dose	56.6 mg/kg (i.p.)	_
Cocaine Self- Administration	Rat	Effective Dose	1.8 mg/kg (i.p.)	_

Experimental Protocols





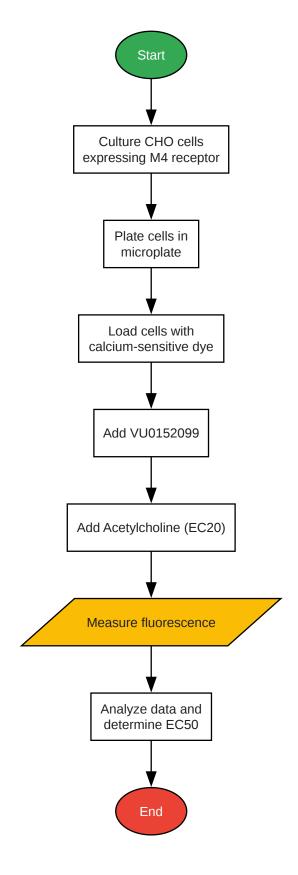


This assay is used to determine the potency of **VU0152099** as a positive allosteric modulator of the M4 receptor.

Protocol:

- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the rat M4 muscarinic receptor are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to attach overnight.
- Dye Loading: The cell culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
- Compound Addition: A range of concentrations of **VU0152099** is added to the wells, followed by a sub-maximal concentration (EC₂₀) of acetylcholine.
- Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
- Data Analysis: The fluorescence data is analyzed to determine the EC₅₀ value of VU0152099, which represents the concentration at which it produces 50% of its maximal potentiation effect.





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Workflow for a calcium mobilization assay to assess VU0152099 activity.

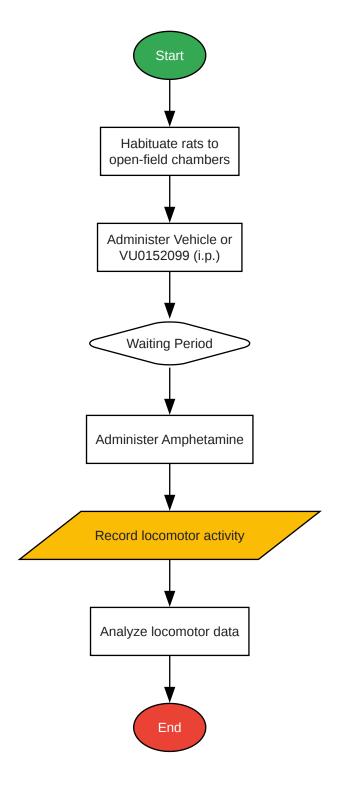


This model is used to assess the potential antipsychotic-like effects of VU0152099.

Protocol:

- Animals: Male Sprague-Dawley rats are used for the study.
- Habituation: Rats are habituated to the open-field testing chambers for a set period before the experiment.
- Drug Administration:
 - A vehicle or a specific dose of VU0152099 is administered via intraperitoneal (i.p.) injection.
 - After a predetermined time, amphetamine is administered to induce hyperlocomotion.
- Locomotor Activity Measurement: The locomotor activity of the rats is recorded using an automated activity monitoring system for a defined period.
- Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle- and VU0152099-treated groups to determine the effect of the compound on amphetamine-induced hyperactivity.





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Workflow for the amphetamine-induced hyperlocomotion experiment.

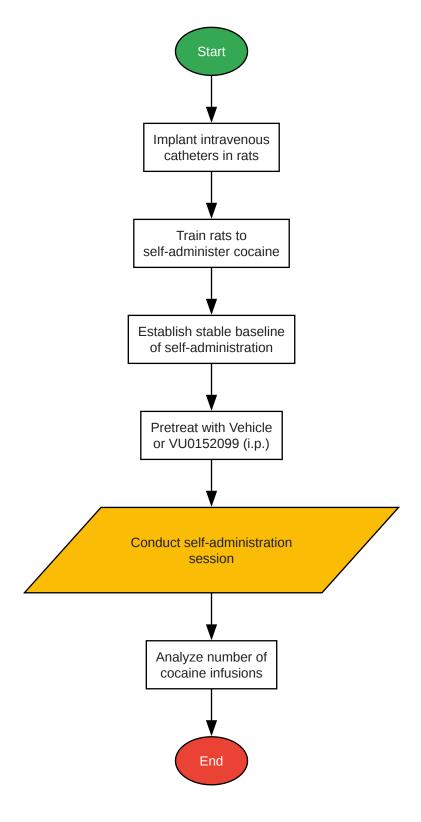
This model is used to evaluate the potential of **VU0152099** to reduce the reinforcing effects of cocaine.



Protocol:

- Animals and Surgery: Male Sprague-Dawley rats are surgically implanted with intravenous catheters.
- Training: Rats are trained to self-administer cocaine by pressing a lever in an operant chamber. Each lever press results in an intravenous infusion of cocaine.
- Baseline Establishment: A stable baseline of cocaine self-administration is established over several days.
- Drug Administration: Prior to the self-administration session, rats are pretreated with either vehicle or VU0152099 (i.p.).
- Self-Administration Session: The number of cocaine infusions self-administered during the session is recorded.
- Data Analysis: The number of cocaine infusions is compared between the vehicle- and
 VU0152099-treated groups to determine if the compound reduces cocaine intake.





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Workflow for the cocaine self-administration experiment.

Conclusion



VU0152099 is a valuable research tool for investigating the role of the M4 muscarinic acetylcholine receptor in various physiological and pathological processes. Its selectivity and in vivo efficacy make it a promising lead compound for the development of novel therapeutics for psychiatric and substance use disorders. This guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental methodologies for its characterization.

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References

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- 2. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
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